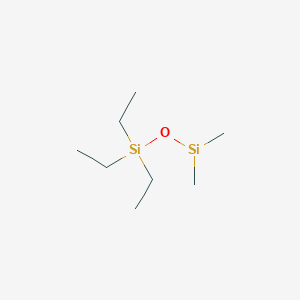

1,1,1-Triethyl-3,3-dimethyldisiloxane

CAS No.: 80907-11-5

Cat. No.: VC3748987

Molecular Formula: C8H21OSi2

Molecular Weight: 189.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80907-11-5 |

|---|---|

| Molecular Formula | C8H21OSi2 |

| Molecular Weight | 189.42 g/mol |

| Standard InChI | InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3 |

| Standard InChI Key | KTLXGYDOJZVEFA-UHFFFAOYSA-N |

| SMILES | CC[Si](CC)(CC)O[Si](C)C |

| Canonical SMILES | CC[Si](CC)(CC)O[Si](C)C |

Introduction

Physical and Chemical Properties

1,1,1-Triethyl-3,3-dimethyldisiloxane possesses several distinctive physical and chemical properties that contribute to its utility in various applications. The compound is identified by CAS Registry Number 80907-11-5, providing a unique identifier for this specific chemical entity. Its molecular formula is C8H21OSi2, reflecting its composition of carbon, hydrogen, oxygen, and silicon atoms in precisely defined proportions.

Basic Physical Properties

The physical properties of 1,1,1-Triethyl-3,3-dimethyldisiloxane are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H21OSi2 |

| Molecular Weight | 189.42 g/mol |

| CAS Registry Number | 80907-11-5 |

| Physical State | Liquid at room temperature |

| Viscosity | Low (compared to other siloxanes) |

| Thermal Stability | Good |

The compound has a relatively low molecular weight of 189.42 g/mol, which contributes to its low viscosity compared to higher molecular weight siloxanes. This low viscosity is an important characteristic that influences its processing and application in various formulations.

Chemical Characteristics

The chemical characteristics of 1,1,1-Triethyl-3,3-dimethyldisiloxane are largely determined by its molecular structure, particularly the disiloxane backbone and the attached alkyl groups. The Si-O-Si linkage provides structural rigidity and contributes to the compound's thermal stability. Meanwhile, the ethyl and methyl substituents influence its solubility, reactivity, and compatibility with other materials.

The asymmetric distribution of the ethyl and methyl groups creates a molecule with unique reactivity patterns. This asymmetry affects how the molecule interacts with other compounds, particularly in reactions involving the silicon centers. The presence of three ethyl groups on one silicon atom creates a more sterically hindered environment compared to the silicon atom with two methyl groups, potentially leading to differences in reactivity at these two silicon centers.

Applications and Uses

1,1,1-Triethyl-3,3-dimethyldisiloxane finds applications in various fields, primarily due to its distinctive physical and chemical properties, including low viscosity and good thermal stability. These characteristics make it suitable for specialized applications in chemical and materials sciences.

Industrial Applications

In industrial settings, 1,1,1-Triethyl-3,3-dimethyldisiloxane can be utilized in the formulation of:

-

Sealants: The compound's thermal stability and chemical properties make it suitable for inclusion in sealant formulations, particularly those requiring low-viscosity components.

-

Coatings: Its compatibility with various organic matrices makes it valuable in specialized coating applications, where it can contribute to improved thermal resistance and surface properties.

-

Specialty Materials: The unique structure of 1,1,1-Triethyl-3,3-dimethyldisiloxane allows it to be incorporated into specialty materials with specific performance requirements.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of 1,1,1-Triethyl-3,3-dimethyldisiloxane, it is valuable to compare it with structurally similar disiloxane compounds. This comparison highlights the influence of different substituent patterns on the properties and applications of these related compounds.

Structural Comparison

The following table presents a comparison of 1,1,1-Triethyl-3,3-dimethyldisiloxane with several structurally related disiloxane compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,1,1-Triethyl-3,3-dimethyldisiloxane | C8H21OSi2 | Low viscosity, good thermal stability |

| 1,1,3,3-Tetramethyldisiloxane | C4H14OSi2 | High thermal stability, low volatility |

| 1-Ethyl-3-methyl-dimethyldisiloxane | C5H16OSi2 | Similar viscosity properties to 1,1,1-Triethyl-3,3-dimethyldisiloxane, used in sealants |

| 1,3-Diphenyl-1,3-dimethyldisiloxane | C14H18OSi2 | Features aromatic groups, used in specialty coatings |

| 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane | C26H26OSi2 | Higher molecular weight (410.66 g/mol), contains phenyl groups |

What distinguishes 1,1,1-Triethyl-3,3-dimethyldisiloxane from these related compounds is its specific combination of ethyl and methyl groups attached to the silicon atoms. This unique structural arrangement contributes to its distinct physical properties, including its relatively low viscosity compared to other siloxanes and its enhanced compatibility with various organic solvents .

Functional Comparison

The functional differences between these compounds largely stem from their substitution patterns:

-

Alkyl vs. Aryl Substitution: Compounds with phenyl groups (such as 1,3-Diphenyl-1,3-dimethyldisiloxane and 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane) typically exhibit different solubility profiles and thermal properties compared to those with exclusively alkyl substituents like 1,1,1-Triethyl-3,3-dimethyldisiloxane .

-

Symmetry Effects: Symmetrically substituted disiloxanes (such as 1,1,3,3-Tetramethyldisiloxane) may display different reactivity patterns compared to asymmetrically substituted ones like 1,1,1-Triethyl-3,3-dimethyldisiloxane, affecting their behavior in chemical reactions and formulations.

-

Steric Considerations: The presence of three ethyl groups on one silicon atom in 1,1,1-Triethyl-3,3-dimethyldisiloxane creates a more sterically hindered environment compared to compounds with smaller substituents, influencing accessibility for reactions at that silicon center.

Research Findings and Studies

Research on 1,1,1-Triethyl-3,3-dimethyldisiloxane has focused primarily on understanding its reactivity patterns and interactions with other compounds. These studies provide valuable insights into the chemical behavior of this compound and its potential applications in various contexts.

Reactivity Studies

A significant area of research involves the reactivity of 1,1,1-Triethyl-3,3-dimethyldisiloxane with water and other silanes. These interactions are particularly important because they can lead to the formation of silanol groups and subsequent polymerization or cross-linking reactions. Understanding these processes is crucial for several reasons:

-

Stability Assessment: Determining how the compound behaves in the presence of moisture helps assess its stability under various environmental conditions.

-

Formulation Optimization: Knowledge of reactivity patterns aids in optimizing formulations that include this compound, ensuring desired performance characteristics.

-

Application Development: Understanding reaction mechanisms facilitates the development of new applications leveraging the compound's specific reactivity profile.

Interaction Mechanisms

The interaction of 1,1,1-Triethyl-3,3-dimethyldisiloxane with water typically involves hydrolysis reactions at the silicon centers, potentially leading to the formation of silanol groups (Si-OH). These silanol groups can further react in condensation processes, forming new Si-O-Si linkages. The rate and specificity of these reactions are influenced by several factors:

-

Steric Factors: The different substitution patterns at the two silicon atoms may lead to differential reactivity, with the less sterically hindered silicon (the one bearing the two methyl groups) potentially being more accessible for reactions.

-

Electronic Effects: The electron-donating nature of the alkyl substituents affects the electron density at the silicon centers, influencing their susceptibility to nucleophilic attack.

-

Catalytic Influences: The presence of acids, bases, or other catalysts can significantly affect the rate and selectivity of reactions involving this compound.

Performance in Formulations

Understanding these interactions is crucial for optimizing the use of 1,1,1-Triethyl-3,3-dimethyldisiloxane in industrial applications and enhancing its performance in formulations. Continued research in this area will likely lead to expanded applications and improved utilization of this compound's unique properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume